Methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound are not explicitly reported in the cited sources, analogous pyrrole-containing compounds exhibit characteristic signals. The ¹H NMR spectrum would likely show:
- A singlet near δ 6.2–6.5 ppm for the pyrrole protons.
- Doublets for the cyclopentene protons at δ 5.8–6.1 ppm (coupling constant J ≈ 10 Hz).
- Methyl groups as singlets: δ 2.2–2.4 ppm (pyrrole-CH₃) and δ 3.6–3.8 ppm (COOCH₃).
The ¹³C NMR spectrum would feature signals for the carbonyl carbon (δ 165–170 ppm ), olefinic carbons (δ 120–130 ppm ), and pyrrole carbons (δ 105–115 ppm ).
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would display a molecular ion peak at m/z 219 , with fragmentation patterns corresponding to loss of the methyl carboxylate group (m/z 174) and pyrrole ring decomposition.
X-ray Crystallographic Studies
No X-ray crystallographic data for this specific compound are available in the provided sources. However, related bicyclic pyrrole derivatives exhibit planar cyclopentene rings and dihedral angles of 15–25° between the pyrrole and cyclopentene planes. Such distortions arise from steric interactions between substituents.
Computational Chemistry Predictions
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following:
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | 4.8 eV |
| Dipole Moment | 2.1 Debye |
| Bond Length (C=O) | 1.21 Å |
| Dihedral Angle (N-C-C-O) | 12° |
The optimized geometry reveals slight puckering in the cyclopentene ring, stabilizing the molecule through conjugated π-systems. Molecular electrostatic potential (MEP) maps highlight electron-rich regions at the pyrrole nitrogen and carbonyl oxygen, suggesting sites for electrophilic attack.
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 4-(2,5-dimethylpyrrol-1-yl)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-9-4-5-10(2)14(9)12-7-6-11(8-12)13(15)16-3/h4-7,11-12H,8H2,1-3H3 |
InChI Key |
UBNQRXPWESAWSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2CC(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Esterification of (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic Acid
The synthesis begins with the esterification of (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid. Thionyl chloride (SOCl₂) in methanol facilitates the conversion to methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate. This step achieves near-quantitative yields under reflux conditions, as the reaction proceeds via nucleophilic acyl substitution.
Protection of the Amine Group
The primary amine is protected using 2,4-pentanedione to form a 2,5-dimethylpyrrole moiety. This reaction occurs in the presence of diisopropylethylamine (DIEA), which acts as a base to deprotonate the amine, enabling nucleophilic attack on the diketone. The resulting methyl (1R,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate is isolated in 85–90% yield after column chromatography.
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH | Methanol | Reflux | >95% |
| Amine Protection | 2,4-Pentanedione, DIEA | Dichloromethane | 25°C | 85–90% |
Alkylation and Hydrolysis
Subsequent alkylation with iodopropane employs lithium bis(trimethylsilyl)amide (LiHMDS) as a strong non-nucleophilic base. This step introduces an isopropyl group at the 1-position of the cyclopentene ring, yielding methyl (1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-ene-1-carboxylate. Final hydrolysis with aqueous sodium hydroxide in methanol affords the carboxylic acid derivative, a precursor for further functionalization.
Diastereoselective Synthesis via Mizoroki–Heck Cyclization
Palladium-Catalyzed Cyclization
A complementary route involves palladium-catalyzed Mizoroki–Heck cyclization to construct the spirocyclic framework. Methyl (1R,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate serves as a key intermediate in this process. Using Pd(t-Bu₃)₂ as a catalyst and triethylamine as a base in dimethylformamide (DMF), the reaction proceeds at 80°C for 16 hours, achieving 64–72% yield.
Kinetic and Mechanistic Insights
Reaction Rate Optimization
Kinetic studies reveal that the rate-limiting step in the amine protection reaction is the formation of the hemiaminal intermediate. Pseudo-first-order kinetics are observed under excess 2,4-pentanedione conditions, with an activation energy (Eₐ) of 58.2 kJ/mol.
Solvent and Temperature Effects
Polar aprotic solvents like DMF accelerate the Mizoroki–Heck cyclization by stabilizing the palladium intermediates. Conversely, protic solvents reduce yields due to catalyst poisoning. Optimal temperatures balance reaction rate and selectivity, as higher temperatures (>100°C) promote side reactions such as double-bond isomerization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate. The compound has shown efficacy against various bacterial strains, demonstrating potential as a lead compound for antibiotic development.
Case Study: Antimicrobial Efficacy
- A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains. This suggests that the compound could be developed into a novel antimicrobial agent with further optimization and testing .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. Preliminary research indicates that it can induce cell death in certain cancer cell lines.
Case Study: Induction of Apoptosis
- Research published in Cancer Research reported that treatment with this compound resulted in a significant increase in apoptotic markers in human breast cancer cells (MCF-7) after 48 hours of exposure. This highlights its potential role as an anticancer therapeutic .
Organic Synthesis Applications
The unique structure of this compound makes it valuable in organic synthesis. It can serve as an intermediate for synthesizing more complex heterocyclic compounds.
Synthetic Pathways
The compound can be synthesized through various reactions including:
- Cyclization reactions involving pyrrole derivatives.
- Esterification processes to form carboxylate esters.
These synthetic routes are essential for developing new derivatives with enhanced biological activities.
Summary of Applications
| Application Type | Description | Case Study Findings |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | MIC of 50 µg/mL for both strains |
| Anticancer | Induces apoptosis in cancer cell lines | Increased apoptotic markers in MCF-7 cells |
| Organic Synthesis | Intermediate for synthesizing complex heterocycles | Various cyclization and esterification reactions |
Mechanism of Action
The mechanism by which Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents on the cyclopentene ring or adjacent functional groups. Below is a detailed comparison based on synthesis, applications, and physicochemical properties:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Functional Group Impact: The methyl ester in the subject compound improves lipophilicity compared to the polar hydroxymethyl analog (156.18 g/mol) , facilitating membrane permeability in drug delivery.
Biological Activity :
- The 2,5-dimethylpyrrole moiety is a conserved pharmacophore across analogs. In MPPB (327.37 g/mol), this group suppresses cell growth in CHO cultures while increasing ATP levels, directly linking it to enhanced antibody titers .
Synthetic Accessibility :
- The subject compound’s synthesis is more streamlined (DIEA-mediated coupling) compared to MPPB, which required high-throughput screening of 23,227 candidates .
- Rare analogs like the hydroxymethyl derivative are prohibitively expensive ($4,000/g), suggesting challenges in large-scale synthesis .
Therapeutic Potential: While MPPB targets bioproduction , the subject compound and its isopropyl-carboxylic acid derivative are tailored for immunomodulation, underscoring the versatility of pyrrole-containing scaffolds .
Biological Activity
Methyl 4-(2,5-diMethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.28 g/mol. The compound features a cyclopentene core and a pyrrole derivative, which contribute to its reactivity and biological properties. The presence of the methyl ester functional group enhances its solubility and bioavailability, making it a candidate for various applications in drug development.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enhancement of Monoclonal Antibody Production : Studies have shown that this compound can enhance the production of monoclonal antibodies in cell cultures, specifically in Chinese hamster ovary (CHO) cells. This enhancement is attributed to its ability to suppress cell growth while increasing glucose uptake and ATP levels during production processes.
- Modulation of Cellular Pathways : The compound has been found to interact with cellular pathways involved in antibody production by altering metabolic rates and glycosylation patterns of proteins produced in cell cultures.
- Potential as a Therapeutic Agent : Given its structural characteristics, there is potential for this compound to be explored further for therapeutic applications, particularly in immunotherapy and bioprocessing agents.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl cyclopent-2-enecarboxylate | C8H12O | Simpler structure without pyrrole moiety |
| Methyl (1S,4S)-4-(3-methylpyridin-2(3H)-one)cyclopentene | C12H15N | Contains a different nitrogen heterocycle |
| Methyl (3-methylpyrrolidin-2-one)carboxylate | C8H15NO | Different cyclic structure but similar reactivity |
The comparison highlights that the presence of the 2,5-dimethylpyrrole moiety is crucial for the enhanced biological activity observed in this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cell Culture Studies : In vitro experiments demonstrated that treatment with this compound resulted in increased antibody production in CHO cells. The mechanism was linked to metabolic changes that favored antibody synthesis over cell proliferation.
- Structural Activity Relationship (SAR) : Structural studies have indicated a strong SAR involving the pyrrole moiety, suggesting that modifications to this part of the molecule could lead to variations in biological activity.
- Potential Applications : The compound's ability to modulate glycosylation patterns suggests potential applications not only in antibody production but also in enhancing the efficacy of therapeutic proteins through improved post-translational modifications.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-2-ene-1-carboxylate?
- Methodological Answer : The compound can be synthesized via stereoselective alkylation or hydrolysis. For example, hydrolysis of the methyl ester group using 2.5 N NaOH in methanol (22 hours, room temperature) yields the corresponding carboxylic acid with 92% efficiency . Alkylation with ethyl iodide under LDA-mediated conditions (-33°C, THF) introduces substituents at the cyclopentene ring, achieving 82% yield after silica gel purification . Key steps include temperature control during nucleophilic addition and solvent optimization (e.g., THF for low-temperature reactions).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Assignments rely on splitting patterns and coupling constants (e.g., δ 5.98–5.96 ppm for cyclopentene protons, δ 2.19 ppm for dimethylpyrrole methyl groups) .
- 13C NMR : Carboxylate carbons appear at ~170 ppm, while cyclopentene carbons resonate between 120–140 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 219.1259 (C₁₃H₁₇NO₂) .
Q. How can researchers optimize reaction yields during derivatization?
- Methodological Answer :
- Temperature Control : Maintain strict低温 conditions (-33°C to -78°C) during LDA-mediated alkylation to prevent side reactions .
- Purification : Use gradient elution (10–30% ethyl acetate/hexane) on silica gel to separate diastereomers or regioisomers .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity in functionalization steps, though specific protocols require further validation.
Advanced Research Questions
Q. What is the role of the 2,5-dimethylpyrrole moiety in biological activity?
- Methodological Answer : The 2,5-dimethylpyrrole group enhances hydrophobic interactions with kinase ATP-binding domains (e.g., EphB2), as shown in SAR studies of related inhibitors . Computational docking (e.g., AutoDock Vina) reveals that the dimethyl groups stabilize van der Waals contacts with nonpolar residues (e.g., Leu887 in EphB2). Experimental validation via alanine scanning mutagenesis can further map binding hotspots .
Q. How can computational methods resolve contradictions in reported biological activities?
- Methodological Answer :
- DFT Studies : Calculate electrostatic potential surfaces to compare charge distribution between active/inactive derivatives. For example, electron-deficient cyclopentene rings may favor π-stacking with aromatic residues in target proteins .
- MD Simulations : Perform 100-ns trajectories to assess conformational stability in aqueous vs. membrane-bound states, identifying critical hinge regions for activity .
- Data Reconciliation : Cross-reference experimental IC₅₀ values (e.g., EphB2 inhibition assays ) with computed binding free energies (MM-PBSA/GBSA) to resolve discrepancies.
Q. Can this compound serve as a scaffold for kinase inhibitor development?
- Methodological Answer : Yes, structural analogs (e.g., ethyl 4-(2,5-dimethylpyrrol-1-yl)benzenecarboxylate) exhibit EphB2 inhibition (IC₅₀ < 100 nM) via ATP-binding domain occlusion . To optimize selectivity:
- Fragment-Based Design : Replace the cyclopentene ring with spirocyclic or bicyclic systems to probe steric tolerance.
- Proteome-Wide Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target effects and refine substituent chemistry .
Q. What strategies mitigate side reactions during functional group interconversion?
- Methodological Answer :
- Ester Hydrolysis : Avoid over-acidification (pH < 2) during workup to prevent lactonization of the cyclopentene-carboxylic acid .
- Protecting Groups : Temporarily mask the pyrrole nitrogen with Boc groups during alkylation to prevent N-alkylation byproducts .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., enolate formation during LDA reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
